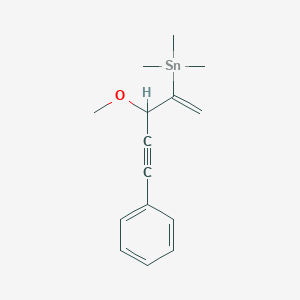

(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane

CAS No.: 820250-71-3

Cat. No.: VC16786077

Molecular Formula: C15H20OSn

Molecular Weight: 335.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820250-71-3 |

|---|---|

| Molecular Formula | C15H20OSn |

| Molecular Weight | 335.03 g/mol |

| IUPAC Name | (3-methoxy-5-phenylpent-1-en-4-yn-2-yl)-trimethylstannane |

| Standard InChI | InChI=1S/C12H11O.3CH3.Sn/c1-3-12(13-2)10-9-11-7-5-4-6-8-11;;;;/h4-8,12H,1H2,2H3;3*1H3; |

| Standard InChI Key | HBOUYWXAHPRUKG-UHFFFAOYSA-N |

| Canonical SMILES | COC(C#CC1=CC=CC=C1)C(=C)[Sn](C)(C)C |

Introduction

(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is an organotin compound with the molecular formula C15H20OSn and a molecular weight of approximately 335.03 g/mol. This compound is characterized by its unique structure, which includes a trimethylstannane group attached to a methoxy-substituted phenylpentene backbone. It is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling, which is essential for forming carbon-carbon bonds in synthetic chemistry.

Structural Features

The molecular structure of (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane includes:

-

A methoxy group (-OCH₃), which contributes to its electronic properties.

-

A phenyl group (-C₆H₅), providing aromaticity and potential π–π interactions.

-

A trimethylstannane moiety (-Sn(CH₃)₃), which enhances its reactivity in coupling reactions.

The compound's alkenylic framework combined with the trimethylstannane group makes it highly versatile for synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H20OSn |

| Molecular Weight | 335.03 g/mol |

| CAS Number | 820250–71–3 |

Synthesis

The synthesis of (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane typically involves:

-

Starting Material: 3-Methoxy-5-phenylpent-1-en-4-yn-2-ol.

-

Reagent: Trimethyltin chloride.

-

Catalyst/Base: Triethylamine.

-

Solvent: Dichloromethane (DCM).

-

Reaction Conditions: Temperature maintained between 0°C and 25°C to optimize yield and purity.

The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the starting material is replaced by the trimethylstannane moiety.

Applications

(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane has diverse applications across various fields:

Reactivity and Mechanisms

The compound's reactivity stems from its functional groups:

-

The trimethylstannane moiety acts as a nucleophile or electrophile depending on the reaction conditions.

-

The methoxy and phenyl groups can participate in hydrogen bonding or π–π interactions, influencing reaction pathways.

Key reactions involving this compound include:

-

Stille Coupling: Formation of carbon-carbon bonds with organic halides or pseudohalides.

-

Substitution Reactions: Replacement of the trimethylstannane group with other functional groups.

Comparative Analysis

To highlight its uniqueness, (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane can be compared with similar organotin compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| Trimethylstannylacetylene | Alkyne with trimethylstannyl group | Used in polymerization |

| (E)-4-(Trimethylstannyl)-3-methylbutene | Alkenylic compound with trimethylstannyl | Stereochemical studies |

| 1-(Trimethylstannyl)-1H-pyrrole | Heterocyclic structure with stannyl group | Potential biological activity |

Research Directions

Recent studies focus on:

-

Optimizing synthetic methodologies for higher yields and purity.

-

Exploring its potential biological activities through bioassays.

-

Investigating alternative applications in catalysis and material sciences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume